molecular formula C17H19BrN2O4 B4648261 1-(4-Bromophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione

1-(4-Bromophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione

Cat. No.: B4648261
M. Wt: 395.2 g/mol
InChI Key: MUCSXMDSMFWSDM-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(1,4-dioxa-8-azaspiro[45]dec-8-yl)pyrrolidine-2,5-dione is a complex organic compound that features a unique spirocyclic structure

Properties

IUPAC Name

1-(4-bromophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4/c18-12-1-3-13(4-2-12)20-15(21)11-14(16(20)22)19-7-5-17(6-8-19)23-9-10-24-17/h1-4,14H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCSXMDSMFWSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the bromophenyl group and the pyrrolidine-2,5-dione moiety. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Bromophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione
  • 1-(4-Fluorophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione

Uniqueness

1-(4-Bromophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The spirocyclic structure also contributes to its distinct properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione
Reactant of Route 2
1-(4-Bromophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione

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